N1-(2-cyanophenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide
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Description
N1-(2-cyanophenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Rearrangement
The compound's synthesis involves a novel one-pot approach from 3-(2-nitroaryl)oxirane-2-carboxamides via the classical Meinwald rearrangement and a new rearrangement sequence. This method provides a high-yielding, operationally simple way to produce anthranilic acid derivatives and oxalamides, signifying its utility in organic synthesis (Mamedov et al., 2016).
Electrochemical Studies
Novel Mannich bases bearing the pyrazolone moiety, synthesized by a Mannich reaction involving a compound similar in structure to N1-(2-cyanophenyl)-N2-((1-[(2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide, were studied for their electrochemical behavior. The compounds demonstrated significant electrochemical properties, suggesting potential applications in various chemical and pharmaceutical processes (Naik et al., 2013).
Pharmacological Applications
Role in Orexin Receptor Mechanisms
In the context of binge eating in female rats, compounds structurally similar to N1-(2-cyanophenyl)-N2-((1-[(2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide have shown selective antagonism at Orexin-1 receptors (OX1R). This suggests the compound's potential involvement in the modulation of feeding, arousal, stress, and drug abuse mechanisms, providing insights into new pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).
Antidepressant and Antianxiety Activities
Compounds with structural features resembling N1-(2-cyanophenyl)-N2-((1-[(2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide have been evaluated for antidepressant and antianxiety activities. These studies revealed significant reductions in immobility times and notable antianxiety activity, indicating the compound's potential therapeutic use in treating mood disorders (Kumar et al., 2017).
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-15-11-19(16(2)29-15)14-26-9-7-17(8-10-26)13-24-21(27)22(28)25-20-6-4-3-5-18(20)12-23/h3-6,11,17H,7-10,13-14H2,1-2H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCJQTAKYDZQFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide |
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